CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-
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Overview
Description
Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- is a complex organic compound with the molecular formula C23H36N4O5 and a molecular weight of 448.556 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl group and a tert-butyl ester, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- involves multiple steps. One common synthetic route includes the reaction of 4-[2-(1-pyrrolidinyl)ethoxy]aniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride in tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature (25°C) over a period of time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidinyl group, using reagents like alkyl halides.
Scientific Research Applications
Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .
Comparison with Similar Compounds
Similar compounds include:
Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester: This compound also contains a carbamate group and a tert-butyl ester but differs in the presence of a piperazinyl group instead of a pyrrolidinyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a simpler structure with a phenyl group and an isopropyl ester.
Properties
CAS No. |
1143571-96-3 |
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Molecular Formula |
C23H36N4O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-pyrrolidin-1-ylethoxy)phenyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C23H36N4O5/c1-22(2,3)31-20(28)25-19(26-21(29)32-23(4,5)6)24-17-9-11-18(12-10-17)30-16-15-27-13-7-8-14-27/h9-12H,7-8,13-16H2,1-6H3,(H2,24,25,26,28,29) |
InChI Key |
WXXWRPVOIXRIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)OCCN2CCCC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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